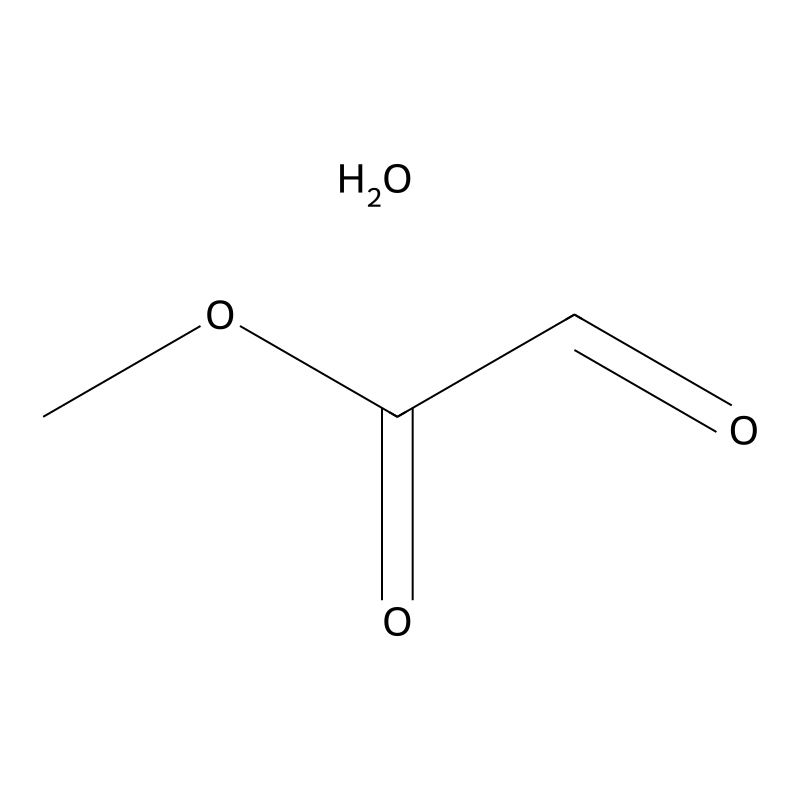

Methyl 2-oxoacetate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-oxoacetate hydrate, also known as methyl glyoxylate hydrate, is an organic compound with the molecular formula . It appears as a colorless liquid and is recognized for its role as a reagent in organic synthesis. This compound features an ester functional group and is characterized by the presence of both a ketone and a carboxylic acid moiety, making it versatile in various

Precursor in Organic Synthesis

Methyl glyoxylate can act as a building block for the synthesis of more complex organic molecules. Its reactive carbonyl groups allow it to participate in various condensation reactions. Studies have explored its use in the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring [1]. These heterocyclic compounds can have various applications in pharmaceuticals and materials science.

Source

[1] Journal of Heterocyclic Chemistry, "Synthesis of New Pyrazole Derivatives Containing a Glyoxylic Acid Moiety" ()

Glyoxylate Pathway Intermediate

Methyl glyoxylate is an intermediate in the glyoxylate pathway, a metabolic pathway found in some bacteria and plants. This pathway allows organisms to utilize acetate, a two-carbon molecule, for gluconeogenesis, the formation of glucose from non-carbohydrate precursors [2]. Research on the glyoxylate pathway contributes to the understanding of central carbon metabolism in these organisms.

Source

[2] The Biochemist, "Glyoxylate Pathway" ()

Potential Role in Diseases

Methyl glyoxylate has been implicated in the development of some age-related diseases. Studies suggest it may contribute to protein glycation, a process where sugars bind to proteins, potentially leading to cellular dysfunction [3]. Research continues to explore the role of methyl glyoxylate in diseases like diabetes and neurodegenerative diseases.

Source

[3] Archives of Biochemistry and Biophysics, "Methylglyoxal: Methylglyoxal reductase system--biochemistry and biological significance" ()

- Oxidation: The compound can be oxidized to form glyoxylic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to yield ethylene glycol, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Methyl 2-oxoacetate hydrate can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives when reacted with nucleophiles such as amines or alcohols .

Methyl 2-oxoacetate hydrate has been studied for its biological activities, particularly in the context of metabolic pathways. It serves as an intermediate in the glyoxylate pathway, which is crucial for gluconeogenesis in certain bacteria and plants. Furthermore, research indicates that this compound may play a role in age-related diseases through mechanisms such as protein glycation, which can lead to cellular dysfunction . Its potential antimicrobial and anti-inflammatory properties are also under investigation, making it a subject of interest in medicinal chemistry.

The synthesis of methyl 2-oxoacetate hydrate can be accomplished through several methods:

- Esterification: A common laboratory method involves the reaction of glyoxylic acid with methanol in the presence of an acid catalyst under reflux conditions. This process yields methyl 2-oxoacetate hydrate, which can then be purified via distillation.

- Industrial Production: In industrial settings, large-scale production typically involves the esterification of glyoxylic acid with methanol. The product is then purified using distillation and crystallization techniques to ensure high purity levels .

Methyl 2-oxoacetate hydrate is utilized across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and heterocycles.

- Pharmaceuticals: The compound's reactive carbonyl groups enable its use in developing pharmaceutical intermediates.

- Materials Science: It is employed in creating new materials due to its unique chemical properties .

Research on interaction studies involving methyl 2-oxoacetate hydrate focuses on its reactivity with biological targets. The compound's carbonyl groups can interact with enzymes, potentially inhibiting their activity and affecting various biological pathways. Studies have explored its effects on inflammation and cell proliferation, suggesting that it may modulate signaling pathways relevant to disease processes.

Methyl 2-oxoacetate hydrate shares structural similarities with several compounds. Here are some notable comparisons:

| Compound Name | Key Differences |

|---|---|

| Methyl glyoxal | Lacks the hydroxyl group present in methyl 2-oxoacetate hydrate; different reactivity profiles. |

| Methyl oxoacetate | Does not include water of hydration; affects solubility and stability characteristics. |

| Methyl acetate | Lacks the oxo group; significantly different reactivity and applications. |

| Methyl 2-hydroxyacetate | Contains a hydroxyl group instead of an oxo group; alters chemical properties and interactions. |

These comparisons highlight the unique reactivity and applications of methyl 2-oxoacetate hydrate within organic chemistry and related fields .